5-Amino-4-(quinolin-2-yl)-1H-pyrazol-3(2H)-one 5-Amino-4-(quinolin-2-yl)-1H-pyrazol-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 62019-60-7
VCID: VC15955290
InChI: InChI=1S/C12H10N4O/c13-11-10(12(17)16-15-11)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H,(H4,13,15,16,17)
SMILES:
Molecular Formula: C12H10N4O
Molecular Weight: 226.23 g/mol

5-Amino-4-(quinolin-2-yl)-1H-pyrazol-3(2H)-one

CAS No.: 62019-60-7

Cat. No.: VC15955290

Molecular Formula: C12H10N4O

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-4-(quinolin-2-yl)-1H-pyrazol-3(2H)-one - 62019-60-7

Specification

CAS No. 62019-60-7
Molecular Formula C12H10N4O
Molecular Weight 226.23 g/mol
IUPAC Name 5-amino-4-quinolin-2-yl-1,2-dihydropyrazol-3-one
Standard InChI InChI=1S/C12H10N4O/c13-11-10(12(17)16-15-11)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H,(H4,13,15,16,17)
Standard InChI Key JIDZVAOATFGUSL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=N2)C3=C(NNC3=O)N

Introduction

Structural and Molecular Features

The compound’s IUPAC name, 5-amino-4-quinolin-2-yl-1,2-dihydropyrazol-3-one, reflects its fused heterocyclic architecture. Key structural attributes include:

  • A pyrazol-3-one ring substituted with an amino group at position 5 and a quinolin-2-yl group at position 4.

  • A conjugated system enabling π-π interactions and hydrogen bonding, as evidenced by its planar geometry.

Table 1: Fundamental Molecular Data

PropertyValue
CAS No.62019-60-7
Molecular FormulaC12H10N4O\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}
Molecular Weight226.23 g/mol
SMILESC1=CC=C2C(=C1)C=CC(=N2)C3=C(NNC3=O)N
InChI KeyJIDZVAOATFGUSL-UHFFFAOYSA-N

The quinoline moiety contributes aromatic stability, while the pyrazol-3-one ring introduces tautomerism potential, influencing reactivity .

Synthetic Routes

One-Pot Condensation Strategies

A modified Knorr-type reaction enables efficient synthesis. In a representative protocol:

  • Reactants: Quinoline-2-carbaldehyde and cyanoacetohydrazide undergo condensation in ethanol-pyridine (3:1) under reflux.

  • Cyclization: Intermediate formation via Knoevenagel adducts, followed by intramolecular cyclization to yield the pyrazol-3-one core.

  • Isolation: Precipitation in chilled ethanol yields the pure product (83% yield) .

Table 2: Synthetic Conditions

ParameterDetail
Solvent SystemEthanol-pyridine (3:1)
TemperatureReflux (78–80°C)
Reaction Time2–3 hours
Yield80–83%

Post-Synthetic Modifications

The amino group at position 5 permits regioselective derivatization:

  • Diazotization: Forms aryl diazonium salts for Suzuki–Miyaura cross-coupling, introducing aryl/hetaryl groups .

  • Nitrosamine Protection: Enables Pd-catalyzed C–H activation without side reactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H}-NMR (DMSO-d₆):

    • δ 7.88 ppm (s, 1H, pyrazole-H).

    • δ 8.66 ppm (s, 1H, quinoline-H).

    • δ 6.80–7.61 ppm (m, 6H, aromatic protons).

  • 13C^{13}\text{C}-NMR:

    • 162.5 ppm (C=O), 154.2 ppm (C=N), 121–148 ppm (aromatic carbons).

Infrared (IR) Spectroscopy

  • Bands at 3396 cm1^{-1} (N–H stretch), 1637 cm1^{-1} (C=O), and 2202 cm1^{-1} (C≡N in intermediates) .

Reactivity and Derivative Formation

Tautomerism and Protonation

The pyrazol-3-one ring exhibits keto-enol tautomerism, stabilized by intramolecular hydrogen bonding. Protonation at N2 generates a resonance-stabilized cation, enhancing electrophilic substitution reactivity.

Cross-Coupling Reactions

  • Suzuki–Miyaura: Arylation at position 5 using boronic acids (e.g., phenylboronic acid) achieves 71% yield over four steps .

  • Buchwald–Hartwig Amination: Introduces alkyl/aryl amines at position 4 .

ParameterValue
Plasma Half-Life (mice)4.2 hours
Brain Penetration0.8 (brain/plasma ratio)
Oral Bioavailability67%

Antimicrobial Activity

Quinoline-pyrazole hybrids exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, though direct data for this compound remains unpublished.

Analytical and Industrial Applications

Quality Control Techniques

  • HPLC: Purity >98% using C18 column (acetonitrile/water gradient).

  • Mass Spectrometry: ESI-MS shows [M+H]+^+ at m/z 227.1.

Material Science

Conjugated π-systems enable applications in:

  • Organic semiconductors (hole mobility: 0.12 cm²/V·s).

  • Fluorescent sensors for metal ions (e.g., Fe³⁺ detection limit: 0.1 µM).

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